(3-Carbamoyl-5-chlorophenyl)boronic acid

Descripción general

Descripción

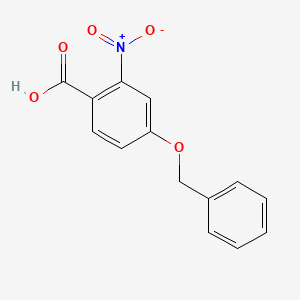

“(3-Carbamoyl-5-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C7H7BClNO3 and a molecular weight of 199.4 . It is also known by other names such as “3-Borono-5-chlorobenzamide” and "3-Carbamoyl-5-chlorobenzeneboronic acid" .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7BClNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11) . This code provides a textual representation of the molecule’s structure.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available sources, boronic acids are known to be involved in various reactions. These include 1,4-conjugate addition reactions, Suzuki-Miyaura reactions, and cross-coupling reactions .

Physical And Chemical Properties Analysis

“this compound” is a solid substance with a predicted boiling point of 392.8±52.0 °C and a predicted density of 1.47±0.1 g/cm3 . It is recommended to be stored at 2-8°C .

Aplicaciones Científicas De Investigación

Boronic Acid in Fluorescent Chemosensors

Boronic acids, including derivatives like (3-Carbamoyl-5-chlorophenyl)boronic acid, play a crucial role in developing fluorescent sensors for probing carbohydrates and bioactive substances. These sensors are vital for detecting biological active substances, significantly aiding in disease prevention, diagnosis, and treatment. Boronic acid's interaction with cis-1,2- or 1,3-diol to form five- or six-membered rings enhances the fluorescence properties of these sensors, leading to advancements in the detection of various substances like L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).

Binding Profile with Biological Molecules

Boronic acids have been studied for their interaction with carbohydrate moieties present on biological membranes, which is vital for understanding cellular interactions. A study on 3-(Propionamido)phenylboronic acid, a model borate compound, highlighted its unusual binding profile with N-acetylneuraminic acid, a potential receptor on biological membranes. This research contributes to understanding the interaction dynamics between boronic acids and biological membranes (Otsuka et al., 2003).

Glucose Sensors and Saccharide Detection

Boronic acid derivatives have been utilized in creating sensors for detecting saccharides, including glucose. For example, 3-Aminophenyl boronic acid was used to develop a glucose sensor with significant potential in medical diagnostics and other applications. These sensors operate through the complexation between boronic acid and diol groups of saccharides, showcasing the versatility of boronic acids in bioanalytical applications (Das et al., 2011).

Spectroscopic and Molecular Docking Analysis

A detailed spectroscopic and molecular docking analysis of 3-Chlorophenyl boronic acid, closely related to this compound, has been conducted. This study provides insights into the molecular geometry, vibrational wavenumbers, and infrared intensities, crucial for understanding the chemical properties and potential applications in fields like materials science and pharmacology (Jeelani et al., 2020).

Catalysis and Synthesis

Boronic acids have been recognized as versatile molecules in chemistry, with uses in organic reactions, molecular recognition, and assembly. Their inherent catalytic properties have been explored for reactions like aza-Michael additions, demonstrating their potential in creating densely functionalized cyclohexanes (Hashimoto et al., 2015).

Bacteria Detection

Boronic acid derivatives, including 3-aminophenylboronic acid, have been utilized for developing affinity sensors for bacteria detection. Their ability to bind reversibly to diols, a common feature on bacterial cell walls, makes them suitable for biosensing applications, potentially revolutionizing rapid and cost-effective bacteria detection methods (Wannapob et al., 2010).

Safety and Hazards

“(3-Carbamoyl-5-chlorophenyl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed . Appropriate safety measures should be taken when handling this chemical, including wearing protective gloves, clothing, and eye/face protection .

Direcciones Futuras

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the growing interest in boronic acids in medicinal chemistry, it is likely that further studies will be conducted to explore the potential applications of “(3-Carbamoyl-5-chlorophenyl)boronic acid” and similar compounds .

Mecanismo De Acción

Target of Action

Boronic acids are generally known for their role in suzuki-miyaura coupling reactions .

Mode of Action

The mode of action of (3-Carbamoyl-5-chlorophenyl)boronic acid involves its interaction with its targets through a process known as transmetalation . In this process, the boronic acid group is transferred from the compound to a transition metal catalyst, such as palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation, as seen in Suzuki-Miyaura coupling reactions . The downstream effects of these reactions include the synthesis of complex organic compounds.

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which may influence its absorption and distribution.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . This is achieved through its role in Suzuki-Miyaura coupling reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and moisture. Additionally, the Suzuki-Miyaura coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions .

Análisis Bioquímico

Biochemical Properties

(3-Carbamoyl-5-chlorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a key role in various physiological processes. The boronic acid group of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of therapeutic agents targeting diseases involving serine proteases .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for example, this compound has been shown to inhibit cell proliferation by interfering with cell signaling pathways and gene expression. This compound can modulate the activity of key signaling molecules such as kinases and transcription factors, leading to altered gene expression and cellular metabolism. Additionally, this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating apoptotic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s boronic acid group can form reversible covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and context. For example, the inhibition of serine proteases by this compound involves the formation of a covalent bond with the active site serine residue, preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of moisture and light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. The extent and duration of these effects can vary depending on the specific experimental conditions and the concentration of the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interactions with off-target proteins and enzymes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and proteins, affecting metabolic flux and metabolite levels. For example, this compound can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution. For example, this compound can be transported into cells via organic anion transporters, which are expressed in various tissues, including the liver and kidneys. Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and modulate gene expression .

Propiedades

IUPAC Name |

(3-carbamoyl-5-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWFJKMZBNMWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656988 | |

| Record name | (3-Carbamoyl-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-53-5 | |

| Record name | B-[3-(Aminocarbonyl)-5-chlorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Carbamoyl-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Carbamoyl-5-chlorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(diethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1371475.png)

![1-[(tert-Butoxycarbonyl)amino]-2-ethylcyclopropanecarboxylic acid](/img/structure/B1371494.png)

![7-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B1371497.png)